Morforex

Description

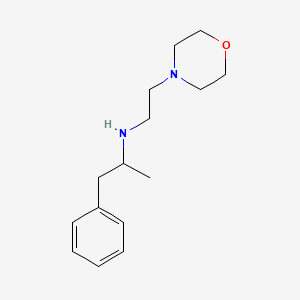

Structure

3D Structure

Properties

IUPAC Name |

N-(2-morpholin-4-ylethyl)-1-phenylpropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c1-14(13-15-5-3-2-4-6-15)16-7-8-17-9-11-18-12-10-17/h2-6,14,16H,7-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEKMORYCCULAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NCCN2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30866035 |

Source

|

| Record name | N-[2-(Morpholin-4-yl)ethyl]-1-phenylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41152-17-4 |

Source

|

| Record name | N-(1-Methyl-2-phenylethyl)-4-morpholineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41152-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morforex [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041152174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-(Morpholin-4-yl)ethyl]-1-phenylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MORFOREX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9J6ITY8UX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Morforex: An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morforex, chemically known as N-morpholinoethylamphetamine, is an anorectic compound that was never commercially marketed. Its pharmacological activity is primarily attributed to its active metabolite, amphetamine. This technical guide provides a comprehensive overview of the mechanism of action of Morforex, focusing on the well-established molecular pharmacology of amphetamine. Amphetamine exerts its effects as a central nervous system stimulant by modulating monoaminergic neurotransmission. It targets the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and to a lesser extent, serotonin (B10506) (SERT) transporters, as well as the vesicular monoamine transporter 2 (VMAT2) and the trace amine-associated receptor 1 (TAAR1). This document details the molecular interactions, signaling pathways, and quantitative pharmacological data associated with these targets. Furthermore, it outlines key experimental protocols for assessing the activity of amphetamine-like compounds.

Introduction

Morforex functions as a prodrug, undergoing metabolic conversion to its active form, amphetamine. Consequently, the mechanism of action of Morforex is congruent with that of amphetamine. Amphetamine is a potent central nervous system stimulant that elicits a wide range of physiological and psychological effects by profoundly impacting the neurotransmission of dopamine, norepinephrine, and serotonin. Its multifaceted mechanism involves a series of interactions with key proteins involved in the synthesis, packaging, and transport of these monoamine neurotransmitters.

Molecular Targets and Mechanism of Action

The primary pharmacological effects of amphetamine are mediated through its interaction with several key molecular targets within the presynaptic monoaminergic neuron.

Monoamine Transporters (DAT, NET, SERT)

Amphetamine is a substrate for the dopamine, norepinephrine, and serotonin transporters. It competitively inhibits the reuptake of these neurotransmitters from the synaptic cleft. More significantly, upon being transported into the presynaptic neuron, amphetamine disrupts the normal function of these transporters, causing them to reverse their direction of transport. This reversal leads to a non-vesicular efflux of monoamines from the cytoplasm into the synaptic cleft, dramatically increasing their extracellular concentrations.

Vesicular Monoamine Transporter 2 (VMAT2)

Once inside the presynaptic terminal, amphetamine interferes with the vesicular monoamine transporter 2 (VMAT2). VMAT2 is responsible for packaging cytoplasmic monoamines into synaptic vesicles for subsequent release via exocytosis. Amphetamine inhibits VMAT2, leading to a disruption of the proton gradient across the vesicular membrane and a subsequent leakage of monoamines from the vesicles into the cytoplasm. This elevation of cytosolic monoamine levels further contributes to the substrate pool for transporter-mediated efflux.

Trace Amine-Associated Receptor 1 (TAAR1)

Amphetamine is an agonist of the intracellular G-protein coupled receptor, TAAR1. Activation of TAAR1 initiates a signaling cascade, primarily through Gs and Gq proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively. This results in the production of cyclic AMP (cAMP) and inositol (B14025) triphosphate (IP3)/diacylglycerol (DAG). Downstream signaling through protein kinase A (PKA) and protein kinase C (PKC) can lead to the phosphorylation of monoamine transporters, which is believed to contribute to their reversal of function and internalization.[1]

Quantitative Pharmacological Data

The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of amphetamine for its primary molecular targets, as well as the effective concentration for 50% response (EC50) for TAAR1 activation.

| Target | Parameter | Value (nM) | Species | Reference |

| Dopamine Transporter (DAT) | Ki | 600 | Human/Mouse | [2] |

| Ki | 34 | Rat | [2] | |

| Norepinephrine Transporter (NET) | Ki | 70 - 100 | Human/Mouse | [2] |

| Ki | 39 | Rat | [2] | |

| Serotonin Transporter (SERT) | Ki | 20,000 - 40,000 | Human/Mouse | [2] |

| Ki | 3,800 | Rat | [2] | |

| Vesicular Monoamine Transporter 2 (VMAT2) | Apparent Affinity | 2,000 | Human | [3] |

| Trace Amine-Associated Receptor 1 (TAAR1) | EC50 (S-(+)-amphetamine) | 4,440 | Human-Rat Chimera | [1] |

| EC50 (S-(+)-amphetamine) | 920 | Mouse | [1] | |

| EC50 (S-(+)-amphetamine) | 890 | Rat | [1] |

Note: Values can vary depending on the experimental conditions and tissue/cell types used.

Signaling Pathways and Experimental Workflows

Amphetamine's Action at the Dopaminergic Synapse

The following diagram illustrates the key molecular events initiated by amphetamine within a presynaptic dopamine neuron.

TAAR1 Signaling Cascade

Activation of TAAR1 by amphetamine triggers downstream signaling pathways that modulate transporter function.

Experimental Workflow: Neurotransmitter Release Assay

A common method to quantify the effects of amphetamine on monoamine release is through a synaptosome-based assay.

Detailed Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., amphetamine) for DAT, NET, or SERT.

Materials:

-

Cell membranes prepared from cells stably expressing human DAT, NET, or SERT.

-

Radioligand specific for the transporter of interest (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT).

-

Non-specific binding control (e.g., cocaine for DAT, desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT).

-

Test compound (amphetamine).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add assay buffer, cell membranes, and either the test compound, buffer (for total binding), or non-specific binding control.

-

Add the radioligand to all wells to initiate the binding reaction.

-

Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and vortex.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound from a concentration-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosome Neurotransmitter Release Assay

This protocol measures the ability of a test compound to induce the release of a pre-loaded neurotransmitter from synaptosomes.[4]

Materials:

-

Freshly isolated brain tissue (e.g., rat striatum for dopamine release).

-

Homogenization buffer (e.g., 0.32 M sucrose, 5 mM HEPES, pH 7.4).

-

Krebs-Ringer-HEPES (KRH) buffer.

-

Radiolabeled neurotransmitter (e.g., [3H]dopamine).

-

Test compound (amphetamine).

-

Glass fiber filters.

-

Filtration apparatus or centrifuge.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Synaptosome Preparation: Homogenize brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed (e.g., 17,000 x g for 20 minutes) to pellet the crude synaptosomal fraction. Resuspend the pellet in KRH buffer.[4]

-

Radiolabel Loading: Incubate the synaptosomes with a low concentration of the radiolabeled neurotransmitter (e.g., 10 nM [3H]dopamine) for 10-15 minutes at 37°C to allow for uptake.

-

Washing: Pellet the synaptosomes by centrifugation and wash them with fresh KRH buffer to remove unincorporated radiolabel. Repeat this step.

-

Release Assay: Resuspend the loaded synaptosomes in KRH buffer. Aliquot the suspension and add either vehicle or varying concentrations of the test compound.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.[4]

-

Separation: Terminate the assay by rapid filtration or centrifugation to separate the supernatant (containing released neurotransmitter) from the synaptosome pellet (containing retained neurotransmitter).

-

Quantification: Measure the radioactivity in both the supernatant and the lysed synaptosome pellet using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of total neurotransmitter released for each concentration of the test compound. Plot the data to generate a concentration-response curve and determine the EC50 value.

Conclusion

The mechanism of action of Morforex is attributable to its metabolic conversion to amphetamine. Amphetamine exerts a complex and multifaceted influence on the central nervous system by targeting key components of the monoaminergic system. Its ability to act as a substrate and reversing agent for monoamine transporters, an inhibitor of VMAT2, and an agonist of TAAR1 collectively results in a significant elevation of extracellular dopamine, norepinephrine, and serotonin. The quantitative data and experimental protocols presented in this guide provide a framework for the continued investigation of amphetamine-like compounds and the development of novel therapeutics targeting these pathways. A thorough understanding of these mechanisms is critical for researchers and drug development professionals working in the fields of neuroscience, pharmacology, and addiction medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VMAT2: a dynamic regulator of brain monoaminergic neuronal function interacting with drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Core Chemical Properties of N-morpholinoethylamphetamine

Disclaimer: N-morpholinoethylamphetamine is a compound for which there is a notable absence of published experimental data in publicly accessible scientific literature. Therefore, this document serves as a theoretical and predictive guide based on the known properties of structurally analogous compounds, namely amphetamine, N-ethylamphetamine, and N-methylmorpholine. The experimental protocols provided are standard methodologies for the characterization of novel psychoactive substances and are presented as a template for future research.

Predicted Physicochemical Properties

The chemical structure of N-morpholinoethylamphetamine incorporates the core phenethylamine (B48288) backbone of amphetamine with an N-substituted morpholinoethyl group. The presence of the morpholine (B109124) ring, a tertiary amine, and an ether functional group is expected to significantly influence its physicochemical properties compared to simpler N-alkylated amphetamines. The properties presented below are estimations derived from related compounds.

| Property | Predicted Value | Basis for Prediction and Remarks |

| Molecular Formula | C₁₅H₂₄N₂O | Calculated from the chemical structure. |

| Molecular Weight | 248.36 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oil or waxy solid | Amphetamine base is a colorless oil, while the morpholino group may increase the melting point.[1] |

| Melting Point | < 25 °C (as freebase) | N-methylmorpholine has a very low melting point (-66 °C).[2][3][4] The larger phenylpropyl group would increase this, but it is likely to remain a liquid or low-melting solid at room temperature. Salt forms (e.g., HCl, sulfate) would be crystalline solids with significantly higher melting points. |

| Boiling Point | > 250 °C (decomposition may occur) | Higher than amphetamine (~203 °C) and N-ethylamphetamine due to increased molecular weight and polarity from the morpholino group. N-methylmorpholine boils at 115-116 °C.[2][3] |

| Solubility | - Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF).[5] - Sparingly soluble in water (as freebase). - Water-soluble as a salt (e.g., HCl salt). | The morpholine moiety is expected to increase water solubility compared to amphetamine.[6] N-methylmorpholine is miscible with water.[2][3] The bulky, nonpolar phenylethyl group will limit the overall aqueous solubility of the freebase. |

| pKa (of conjugate acid) | 7.5 - 8.5 | The pKa of the conjugate acid of N-methylmorpholine is ~7.38.[2] The electron-donating nature of the ethyl group attached to the amphetamine nitrogen would likely result in a slightly higher pKa for the secondary amine compared to the tertiary amine in the morpholine ring. |

| LogP (Octanol-Water) | 2.0 - 2.5 | Amphetamine has a LogP of 1.76.[7] The addition of the morpholinoethyl group, which contains an ether and a tertiary amine, is expected to slightly increase the lipophilicity. |

Proposed Synthesis and Experimental Workflow

A plausible and common method for the synthesis of N-substituted amphetamines is reductive amination. This approach would involve the reaction of amphetamine with a suitable morpholino-containing aldehyde, followed by reduction.

-

Reaction Setup: To a solution of amphetamine (1.0 eq) in a suitable solvent such as methanol (B129727) or dichloromethane, add 4-morpholinoacetaldehyde (1.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB) (1.5 eq), portion-wise.

-

Quenching and Extraction: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel.

Proposed Analytical Characterization Protocols

-

Objective: To confirm the molecular structure of the synthesized compound.

-

Apparatus: 400 MHz (or higher) NMR spectrometer.

-

Protocol:

-

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or MeOD).

-

Acquire a ¹H NMR spectrum to identify the proton environments. Expected signals would include aromatic protons (phenyl ring), aliphatic protons (propyl chain and ethyl bridge), and protons on the morpholine ring.

-

Acquire a ¹³C NMR spectrum to identify the carbon environments.

-

Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish connectivity between protons and carbons, confirming the structure.

-

-

Objective: To determine the purity of the compound and obtain its mass spectrum for identification.

-

Apparatus: Gas chromatograph coupled to a mass spectrometer.

-

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol).

-

Derivatization (Optional but Recommended): To improve chromatographic performance and obtain characteristic mass fragments, derivatize the sample. A common agent for amphetamines is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (B1165640) (PFPA).[8][9]

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenylmethylsiloxane).

-

Oven Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 550.

-

-

Data Analysis: The retention time will be characteristic of the compound, and the mass spectrum will show the molecular ion (if stable) and fragmentation pattern, which can be used for structural elucidation.

-

-

Objective: To identify the functional groups present in the molecule.

-

Apparatus: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

-

Protocol:

-

Acquire a background spectrum of the clean ATR crystal.

-

Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Expected Absorptions:

-

~3000-2800 cm⁻¹: C-H stretching (aromatic and aliphatic).

-

~1600, 1490, 1450 cm⁻¹: C=C stretching (aromatic ring).

-

~1115 cm⁻¹: C-O-C stretching (ether in the morpholine ring).

-

~1200-1000 cm⁻¹: C-N stretching.

-

~750 and 700 cm⁻¹: C-H out-of-plane bending (monosubstituted benzene (B151609) ring).

-

-

Hypothesized Pharmacological Profile and Signaling Pathways

Based on its structural similarity to other substituted amphetamines, N-morpholinoethylamphetamine is predicted to be a central nervous system stimulant.[10][11][12] Its primary mechanism of action is likely as a releasing agent and/or reuptake inhibitor of monoamine neurotransmitters, such as dopamine (B1211576), norepinephrine (B1679862), and to a lesser extent, serotonin.

N-morpholinoethylamphetamine likely interacts with monoamine transporters (DAT, NET, SERT) and may also be a substrate for Trace Amine-Associated Receptor 1 (TAAR1). Activation of these systems leads to an increase in the extracellular concentrations of dopamine and norepinephrine in key brain regions like the prefrontal cortex and striatum.

The increase in extracellular monoamines, particularly dopamine and norepinephrine, is expected to trigger downstream intracellular signaling cascades. Based on studies of amphetamine, two key pathways are likely to be modulated: the cAMP/PKA pathway and the ERK pathway.[13][14][15][16][17]

-

cAMP/PKA Pathway: Increased dopamine can stimulate D1-like receptors, leading to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[18] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including DARPP-32, influencing gene expression and neuronal excitability.[18]

-

ERK Pathway: Amphetamine-induced activation of the Extracellular signal-Regulated Kinase (ERK) pathway is complex and can be mediated by multiple receptors, including dopamine D1 receptors and adrenoceptors.[13][14][19] Activated ERK can translocate to the nucleus and phosphorylate transcription factors like CREB, leading to long-term changes in neuronal function and plasticity.[20]

References

- 1. Amphetamine drug profile | www.euda.europa.eu [euda.europa.eu]

- 2. benchchem.com [benchchem.com]

- 3. Sodium Carboxymethyl Cellulose & Potassium Iodide Manufacturer in China [sincerechemicals.com]

- 4. N-Methylmorpholine CAS No. 109-02-4 - High Purity and Affordable Price [abchemicalindustries.com]

- 5. caymanchem.com [caymanchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. amphetamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification [sigmaaldrich.com]

- 9. academic.oup.com [academic.oup.com]

- 10. m.psychonautwiki.org [m.psychonautwiki.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Substituted amphetamine - Wikipedia [en.wikipedia.org]

- 13. cAMP and extracellular signal-regulated kinase signaling in response to d-amphetamine and methylphenidate in the prefrontal cortex in vivo: role of beta 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular mechanism: ERK signaling, drug addiction and behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Drug-induced Alterations in the Extracellular Signal-regulated Kinase (ERK) Signalling Pathway: Implications for Reinforcement and Reinstatement - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Drug-induced alterations in the extracellular signal-regulated kinase (ERK) signalling pathway: implications for reinforcement and reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. jneurosci.org [jneurosci.org]

- 19. Amphetamine increases phosphorylation of MAPK/ERK at synaptic sites in the rat striatum and medial prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Adderall - Wikipedia [en.wikipedia.org]

Amphetamine as an Active Metabolite of Morforex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morforex, chemically known as N-(2-morpholinoethyl)amphetamine, is a synthetic compound belonging to the phenethylamine (B48288) class of substances. While not widely commercialized, its structural similarity to other anorectic agents and its potential for metabolism to a psychoactive substance, amphetamine, warrants detailed investigation. This technical guide provides an in-depth overview of the metabolic conversion of Morforex to its active metabolite, amphetamine. The core focus is on the enzymatic pathways, proposed experimental protocols for studying this biotransformation, and analytical methodologies for the quantification of both the parent compound and its metabolite. This document is intended to serve as a foundational resource for researchers in pharmacology, toxicology, and drug development.

Introduction

Morforex is an N-substituted derivative of amphetamine, characterized by a morpholinoethyl group attached to the nitrogen atom of the amphetamine backbone.[1] Like many other N-substituted amphetamines, it is hypothesized to undergo metabolic N-dealkylation to produce amphetamine.[2][3] Amphetamine is a well-known central nervous system (CNS) stimulant with recognized therapeutic applications and a high potential for abuse. Therefore, understanding the extent and rate of Morforex's conversion to amphetamine is crucial for predicting its pharmacological and toxicological profile.

Metabolic Pathway: N-Dealkylation of Morforex

The primary metabolic pathway responsible for the conversion of Morforex to amphetamine is N-dealkylation . This reaction is predominantly catalyzed by the Cytochrome P450 (CYP450) superfamily of enzymes , with CYP2D6 being a key isoenzyme involved in the metabolism of numerous amphetamine analogues.[4][5]

The proposed metabolic N-dealkylation of Morforex proceeds as follows:

-

Hydroxylation: The initial and rate-limiting step involves the hydroxylation of the carbon atom alpha to the nitrogen within the N-morpholinoethyl substituent. This reaction is catalyzed by a CYP450 enzyme, likely CYP2D6.

-

Intermediate Formation: This hydroxylation results in the formation of an unstable carbinolamine intermediate.

-

Spontaneous Cleavage: The carbinolamine intermediate spontaneously decomposes, cleaving the C-N bond.

-

Product Formation: This cleavage yields two products: amphetamine and 2-morpholinoacetaldehyde.

The following diagram illustrates this proposed metabolic pathway:

Quantitative Data

As of the latest literature review, specific quantitative data on the in vivo or in vitro conversion of Morforex to amphetamine is not publicly available. To facilitate future research in this area, the following table templates are provided for the structured presentation of experimental findings.

Table 1: In Vitro Metabolism of Morforex in Human Liver Microsomes

| Parameter | Value | Units |

| Substrate Concentration (Morforex) | µM | |

| Incubation Time | min | |

| Michaelis-Menten Constant (Km) | µM | |

| Maximum Velocity (Vmax) | pmol/min/mg protein | |

| Intrinsic Clearance (Vmax/Km) | µL/min/mg protein | |

| Amphetamine Formation Rate | pmol/min/mg protein |

Table 2: Pharmacokinetic Parameters of Morforex and Amphetamine in an Animal Model

| Parameter | Morforex | Amphetamine (from Morforex) | Units |

| Dose Administered | mg/kg | ||

| Route of Administration | |||

| Maximum Plasma Concentration (Cmax) | ng/mL | ||

| Time to Cmax (Tmax) | h | ||

| Area Under the Curve (AUC) | ng·h/mL | ||

| Half-life (t1/2) | h | ||

| Volume of Distribution (Vd) | L/kg | ||

| Clearance (CL) | L/h/kg | ||

| Fraction Metabolized to Amphetamine (Fm) | % |

Experimental Protocols

The following are detailed, hypothetical experimental protocols for investigating the metabolism of Morforex to amphetamine. These protocols are based on established methodologies for studying the metabolism of N-substituted amphetamines.

In Vitro Metabolism using Human Liver Microsomes

Objective: To determine the kinetic parameters of Morforex N-dealkylation to amphetamine in a human liver microsomal model.

Materials:

-

Morforex hydrochloride

-

Amphetamine standard

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Methanol (MeOH)

-

Formic acid

-

Internal standard (e.g., d5-amphetamine)

-

LC-MS/MS system

Procedure:

-

Incubation Preparation: Prepare incubation mixtures in microcentrifuge tubes on ice. Each incubation should contain phosphate buffer, HLMs (e.g., 0.5 mg/mL), and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding Morforex at various concentrations (e.g., 0.1 to 100 µM).

-

Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of product formation.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

-

Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

Data Analysis: Quantify the amount of amphetamine produced. Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

In Vivo Metabolism in a Rodent Model

Objective: To determine the pharmacokinetic profile of Morforex and its metabolite, amphetamine, following oral administration in rats.

Materials:

-

Morforex hydrochloride

-

Male Sprague-Dawley rats (or other appropriate strain)

-

Vehicle for oral administration (e.g., water, 0.5% carboxymethylcellulose)

-

Blood collection supplies (e.g., heparinized tubes)

-

Metabolic cages for urine and feces collection

-

Analytical standards (Morforex, amphetamine, internal standard)

-

Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

-

GC-MS or LC-MS/MS system

Procedure:

-

Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the study.

-

Dosing: Administer a single oral dose of Morforex (e.g., 10 mg/kg) to a group of rats. A control group should receive the vehicle only.

-

Sample Collection:

-

Blood: Collect blood samples via tail vein or other appropriate method at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose. Process blood to obtain plasma.

-

Urine: House rats in metabolic cages and collect urine at specified intervals (e.g., 0-12h, 12-24h).

-

-

Sample Preparation:

-

Plasma: Perform protein precipitation followed by LLE or SPE to extract Morforex and amphetamine.

-

Urine: Dilute the urine sample ("dilute-and-shoot") or perform LLE/SPE.[1]

-

-

Sample Analysis: Analyze the extracted samples using a validated GC-MS or LC-MS/MS method to quantify the concentrations of Morforex and amphetamine.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) for both Morforex and amphetamine using appropriate software.

Analytical Methodologies

The accurate quantification of Morforex and amphetamine in biological matrices is essential for metabolic studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred analytical techniques due to their high sensitivity and selectivity.

GC-MS Method

-

Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is typically used to isolate the analytes from the biological matrix.

-

Derivatization: Amphetamine and Morforex, containing primary and secondary amine groups respectively, often require derivatization to improve their chromatographic properties and thermal stability. Common derivatizing agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (B1165640) (PFPA).[2][6]

-

GC Separation: A non-polar capillary column is used for the separation of the derivatized analytes.

-

MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

LC-MS/MS Method

-

Sample Preparation: A simple "dilute-and-shoot" method can be employed for urine samples. For plasma, protein precipitation followed by dilution is common.[1]

-

LC Separation: Reversed-phase chromatography is typically used with a C18 column. The mobile phase usually consists of a mixture of water and an organic solvent (acetonitrile or methanol) with an acidic modifier (e.g., formic acid).

-

MS/MS Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. This involves monitoring specific precursor-to-product ion transitions for both Morforex and amphetamine, as well as their corresponding stable isotope-labeled internal standards.

Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the direct interaction of Morforex with any signaling pathways. The pharmacological effects of Morforex are presumed to be primarily mediated by its active metabolite, amphetamine. Amphetamine is known to be a potent central nervous system stimulant that exerts its effects by increasing the levels of extracellular dopamine (B1211576) and norepinephrine (B1679862) in the brain. It achieves this by acting as a substrate for and an inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to reverse transport of these neurotransmitters.

Conclusion

This technical guide has outlined the current understanding of the metabolism of Morforex to its active metabolite, amphetamine. The primary metabolic route is N-dealkylation, a reaction catalyzed by CYP450 enzymes, with CYP2D6 being a likely key player. While specific quantitative data for Morforex is lacking, this document provides a framework for future research by presenting detailed, adaptable experimental protocols and summarizing the most relevant analytical techniques. Further investigation into the metabolism and pharmacokinetics of Morforex is essential for a comprehensive understanding of its potential pharmacological and toxicological effects. The provided templates for data presentation and the outlined experimental workflows are intended to guide researchers in generating the much-needed empirical data in this area.

References

- 1. Quantitative LC-MS/MS Analysis of Amphetamines and Cocaine in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GC-MS determination of amphetamine and methamphetamine in human urine for 12 hours following oral administration of dextro-methamphetamine: lack of evidence supporting the established forensic guidelines for methamphetamine confirmation. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interactions of amphetamine analogs with human liver CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GC-MS determination of amphetamine and methamphetamine in human urine for 12 hours following oral administration of dextro-methamphetamine: lack of evidence supporting the established forensic guidelines for methamphetamine confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-morpholinoethylamphetamine (Morforex)

CAS Number: 41152-17-4 Chemical Name: N-(2-morpholinoethyl)-1-phenylpropan-2-amine

This technical guide provides a comprehensive overview of N-morpholinoethylamphetamine, also known as Morforex, for researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for this compound, this guide synthesizes known information and extrapolates potential pharmacological properties based on its structural similarity to other N-substituted amphetamines.

Chemical and Physical Properties

N-morpholinoethylamphetamine is a substituted amphetamine derivative. Its chemical and physical properties, largely based on computational data, are summarized below.

| Property | Value | Source |

| Molecular Formula | C15H24N2O | PubChem[1] |

| Molecular Weight | 248.36 g/mol | PubChem[1] |

| IUPAC Name | N-(2-morpholin-4-ylethyl)-1-phenylpropan-2-amine | PubChem[1] |

| CAS Registry Number | 41152-17-4 | PubChem[1] |

| Boiling Point (Predicted) | 369.1°C at 760 mmHg | BOC Sciences |

| Density (Predicted) | 1.011 g/cm³ | BOC Sciences |

| InChI Key | ISEKMORYCCULAL-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CC(CC1=CC=CC=C1)NCCN2CCOCC2 | PubChem[1] |

Synthesis

A patented method for the synthesis of Morforex involves the reaction of amphetamine with N-chloroethylmorpholine in an isopropanol (B130326) solvent.[1] This represents a standard nucleophilic substitution reaction where the amine group of amphetamine attacks the electrophilic carbon of N-chloroethylmorpholine.

Figure 1: Proposed synthesis of N-morpholinoethylamphetamine (Morforex).

Pharmacology and Mechanism of Action

Morforex is reported to be an anorectic, a class of drugs that suppress appetite.[1][2] It is also known to produce amphetamine as an active metabolite.[1] Therefore, the pharmacological effects of Morforex are likely a combination of the parent compound's activity and the effects of its primary metabolite, amphetamine.

Substituted amphetamines typically exert their effects by interacting with monoamine transporters, including those for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).[3] They can act as releasing agents and/or reuptake inhibitors of these neurotransmitters, leading to increased synaptic concentrations.

The general mechanism of action for amphetamine-like stimulants involves several key steps:

-

Uptake into Presynaptic Neuron: Amphetamines are transported into the presynaptic neuron by monoamine transporters (DAT, NET, SERT).[3]

-

Vesicular Disruption: Once inside the neuron, they are transported into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2). This disrupts the proton gradient within the vesicles.[4]

-

Neurotransmitter Release: The disruption of the proton gradient leads to the release of monoamine neurotransmitters from the vesicles into the cytoplasm.

-

Transporter Reversal: The increased cytoplasmic concentration of neurotransmitters causes the plasma membrane transporters (DAT, NET, SERT) to reverse their direction of transport, releasing the neurotransmitters into the synaptic cleft.[4]

-

Reuptake Inhibition: Amphetamines also act as competitive inhibitors of monoamine reuptake, further increasing the time neurotransmitters spend in the synapse.

Figure 2: General mechanism of action of amphetamine-like stimulants.

Given that Morforex metabolizes to amphetamine, a significant portion of its physiological and psychological effects are likely attributable to the well-characterized actions of amphetamine on the central nervous system. These effects include increased wakefulness, focus, and energy, as well as potential side effects such as increased heart rate, blood pressure, and the risk of dependence and neurotoxicity with chronic use.

Toxicology

There is no specific toxicological data available for N-morpholinoethylamphetamine. However, based on its structure and metabolism to amphetamine, its toxicological profile is expected to be similar to other amphetamine-type stimulants. Acute overdose could lead to sympathomimetic excess, including tachycardia, hypertension, hyperthermia, and seizures. Chronic use may carry risks of cardiovascular complications, psychiatric effects such as psychosis, and neurotoxicity.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of N-morpholinoethylamphetamine are not publicly available. Researchers interested in studying this compound would need to develop and validate their own methodologies. A general workflow for such research is outlined below.

Figure 3: General experimental workflow for the study of N-morpholinoethylamphetamine.

Conclusion

N-morpholinoethylamphetamine (Morforex) is a substituted amphetamine that has been identified as an anorectic but was never marketed. Its chemical properties are documented, and a synthesis method has been patented. While specific pharmacological and toxicological data are scarce, its metabolism to amphetamine suggests that its effects will be largely similar to those of amphetamine. Further research is required to fully characterize the unique pharmacological profile of the parent compound and to elucidate its potential for therapeutic applications or as a substance of abuse. This guide serves as a foundational document for researchers and professionals in the field of drug development, highlighting the current knowledge and identifying areas for future investigation.

References

An In-depth Technical Guide to Morforex and its Structural Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morforex (INN; Bo 637), chemically known as N-morpholinoethylamphetamine, is a synthetic phenethylamine (B48288) derivative developed as an anorectic, or appetite suppressant.[1] Although it was never commercially marketed, its unique structure as a prodrug and its relationship to the well-characterized amphetamine class of compounds make it a subject of interest for researchers in pharmacology and drug development.[1] This technical guide provides a comprehensive overview of Morforex, its primary active metabolite amphetamine, and its structural analogues, with a focus on their pharmacology, mechanisms of action, and the experimental methodologies used for their evaluation.

Core Pharmacology and Mechanism of Action

Morforex is pharmacologically significant primarily because it is metabolized in the body to produce amphetamine, which is responsible for its stimulant and anorectic effects.[1] Therefore, the mechanism of action of Morforex is congruent with that of amphetamine.

Amphetamine exerts its effects by potently interacting with monoamine transporters in the central nervous system. It acts as a releasing agent and reuptake inhibitor at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and to a lesser extent, the serotonin (B10506) transporter (SERT).[2] The primary mechanism involves several key steps:

-

Transport into the Presynaptic Neuron: Amphetamine is a substrate for DAT and NET, allowing it to be transported from the synaptic cleft into the presynaptic neuron.

-

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Once inside the neuron, amphetamine disrupts the vesicular storage of dopamine and norepinephrine by inhibiting VMAT2. This leads to an increase in the cytosolic concentration of these neurotransmitters.

-

Reverse Transport (Efflux): The elevated cytosolic monoamine levels cause the monoamine transporters (DAT and NET) to reverse their direction of transport, actively pumping dopamine and norepinephrine out of the neuron and into the synaptic cleft.

-

TAAR1 Agonism: Amphetamine is also an agonist of the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor that modulates the activity of monoamine transporters, further contributing to the increase in extracellular dopamine.

This surge in synaptic dopamine and norepinephrine in brain regions associated with reward, executive function, and arousal is responsible for the characteristic effects of amphetamine, including increased wakefulness, improved cognitive control, euphoria, and appetite suppression. Most anorectic drugs related to amphetamine act primarily on the satiety center in the hypothalamus.[3]

Structural Analogues of Morforex

Several structural analogues of Morforex exist, primarily within the substituted amphetamine and phenethylamine classes. These compounds share a common pharmacophore but have modifications that alter their potency, selectivity, and metabolic profiles.

-

Amphetamine: As the primary active metabolite, amphetamine is the most relevant analogue. It is a potent central nervous system stimulant used to treat ADHD and narcolepsy.

-

Phenmetrazine: Sold under the brand name Preludin, phenmetrazine is a substituted amphetamine with a morpholine (B109124) ring incorporated into its structure.[3] It was used as an anorectic but was withdrawn due to misuse potential.[3] It functions as a potent norepinephrine and dopamine releasing agent.[3]

-

Fenethylline: Marketed as Captagon, fenethylline is a codrug of amphetamine and theophylline.[4] It is metabolized to both of these active stimulants, and its physiological effects are a result of their combined action.[4] It was used for ADHD, narcolepsy, and depression before being widely withdrawn and becoming an illicitly produced substance.[4][5]

-

Phendimetrazine (B1196318): A close analogue of phenmetrazine, phendimetrazine acts as a prodrug and is metabolized to phenmetrazine to produce its pharmacological effects. It has been used as an anorectic.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for Morforex's active metabolite (amphetamine) and a key structural analogue (phenmetrazine) at the primary monoamine transporter targets. This data is critical for comparing the potency and selectivity of these compounds.

Table 1: Monoamine Releasing Potency (EC50, nM)

| Compound | Dopamine (DAT) Release | Norepinephrine (NET) Release | Serotonin (SERT) Release |

| Phenmetrazine | 70 - 131 nM | 29 - 50 nM | > 7,765 nM |

Data sourced from in vitro studies measuring neurotransmitter release.[3] A lower EC50 value indicates higher potency.

Table 2: Monoamine Transporter Binding Affinity (Ki, μM)

| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |

| Amphetamine | ~ 0.6 μM | ~ 0.1 μM | 20 - 40 μM |

| Methamphetamine | ~ 0.5 μM | ~ 0.1 μM | 10 - 40 μM |

Data sourced from radioligand binding assays. Ki values represent the concentration of the drug that will bind to 50% of the transporters in the absence of the radioligand. A lower Ki value indicates higher binding affinity.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the preclinical evaluation of novel compounds. Below are methodologies for key assays relevant to the study of Morforex and its analogues.

Protocol 1: In Vitro Monoamine Transporter Uptake Inhibition Assay

This protocol is designed to determine the potency (IC50/Ki values) of a test compound to inhibit the uptake of neurotransmitters via their respective transporters.

1. Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK 293) or Chinese Hamster Ovary (CHO) cells are commonly used.

-

Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

Cells are transiently or stably transfected with plasmids encoding the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters.

2. Assay Procedure (96-well format):

-

Cell Plating: Plate transporter-expressing cells at a density of 20,000-50,000 cells per well and allow them to adhere overnight.

-

Preparation of Solutions:

-

Prepare a Krebs-HEPES buffer (KHB) at pH 7.4.

-

Prepare serial dilutions of the test compound (e.g., Morforex analogue) and a reference inhibitor (e.g., cocaine or nomifensine).

-

Prepare a working solution of the radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) in KHB. The final concentration should be near the Km value for the respective transporter.

-

-

Uptake Assay:

-

Wash the cells once with warm KHB.

-

Add the test compound dilutions or reference inhibitor to the wells and pre-incubate for 10-20 minutes at room temperature.

-

Initiate the uptake by adding the [³H]-substrate solution to all wells.

-

Incubate for a short period (e.g., 1-10 minutes) at room temperature. The incubation time must be within the linear range of uptake for each transporter.

-

Terminate the uptake by rapidly aspirating the solution and washing the wells three times with ice-cold KHB.

-

-

Quantification:

-

Lyse the cells in each well using a scintillation-compatible lysis buffer.

-

Transfer the lysate to scintillation vials or a microplate.

-

Add scintillation cocktail and quantify the radioactivity in counts per minute (CPM) using a scintillation counter.

-

3. Data Analysis:

-

Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., 10 µM nomifensine (B1679830) for DAT).

-

Specific uptake is calculated by subtracting non-specific CPM from total CPM.

-

Generate dose-response curves by plotting the percentage of inhibition versus the log concentration of the test compound.

-

Calculate the IC50 value (the concentration of compound that inhibits 50% of specific uptake) using non-linear regression analysis.

-

Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Protocol 2: In Vivo Anorectic Effect Assessment (Mouse Model)

This protocol provides a method for evaluating the appetite-suppressant effects of a compound in a non-food-deprived state, which can be more translatable to human eating behaviors.

1. Animals and Housing:

-

Female C57BL/6J mice are commonly used.

-

Animals are housed in standard conditions with ad libitum access to standard chow and water.

2. Adaptation Phase:

-

For several days, adapt the mice to a highly palatable "dessert" food, such as a gelatinized form of sweetened milk.

-

Present this dessert for a fixed period (e.g., 30 minutes) each day at the same time. This establishes a stable baseline of consumption.

3. Test Procedure:

-

On the test day, divide the mice into groups (e.g., vehicle control, and multiple dose levels of the test compound).

-

Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection) at a set time before the dessert presentation (e.g., 30 minutes prior).

-

Present the pre-weighed dessert to each mouse for the standard 30-minute period.

-

After the period, remove and weigh the remaining dessert to determine the amount consumed.

4. Data Analysis:

-

Calculate the food intake for each animal.

-

Compare the mean food intake of the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

Generate a dose-inhibition curve by plotting the percentage reduction in food intake versus the drug dose.

-

From this curve, calculate the DI50 (the dose that produces a 50% inhibition of food intake).

Visualizations: Pathways and Workflows

Synthesis of Morforex

The synthesis of Morforex can be achieved through the reaction of amphetamine with N-Chloroethylmorpholine in a suitable solvent such as isopropanol (B130326) (IPA).[1]

References

- 1. Morforex - Wikipedia [en.wikipedia.org]

- 2. Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenmetrazine - Wikipedia [en.wikipedia.org]

- 4. Fenethylline - Wikipedia [en.wikipedia.org]

- 5. Fenethylline (Captagon) Abuse - Local Problems from an Old Drug Become Universal - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ghost Compound: Deconstructing the Scant History of Morforex, a Forgotten Anorectic

A technical exploration into the history and development of the anorectic compound Morforex reveals a molecule that vanished from the pharmaceutical pipeline almost as quickly as it appeared. Despite its classification as a potential appetite suppressant, Morforex, also known as N-morpholinoethylamphetamine or Bo 637, was never marketed. Publicly available scientific literature and regulatory documentation on its development are virtually nonexistent, suggesting its journey from synthesis to discontinuation was remarkably brief and likely confined to early-stage research.

This in-depth guide pieces together the fragmented information available on Morforex, providing a glimpse into its chemical nature and the likely trajectory of its development. The scarcity of data, however, prevents a comprehensive analysis of its pharmacological profile, clinical efficacy, and the precise reasons for its abandonment.

Chemical Identity and Synthesis

Morforex is chemically identified as 4-[2-[(α-Methylphenethyl)amino]ethyl]morpholine. Its structure is a derivative of amphetamine, featuring a morpholinoethyl group attached to the nitrogen atom of the amphetamine backbone. This structural modification was likely intended to modulate the pharmacological properties of the parent amphetamine molecule, potentially to enhance its anorectic effects while mitigating its stimulant properties or other adverse effects.

Table 1: Chemical and Physical Properties of Morforex [1]

| Property | Value |

| IUPAC Name | 4-[2-[(1-phenylpropan-2-yl)amino]ethyl]morpholine |

| Other Names | N-morpholinoethylamphetamine, Bo 637 |

| CAS Number | 41152-17-4 |

| Molecular Formula | C₁₅H₂₄N₂O |

| Molar Mass | 248.37 g/mol |

The synthesis of Morforex, as described in a French patent (FR2199M), involves the reaction of amphetamine with N-(2-chloroethyl)morpholine. This straightforward synthetic route would have made the compound readily accessible for initial pharmacological screening.

Caption: Synthesis of Morforex from Amphetamine and N-(2-Chloroethyl)morpholine.

Presumed Mechanism of Action and Developmental Dead End

Given its structural similarity to amphetamine, Morforex is presumed to act as a central nervous system stimulant with anorectic properties. It is known to produce amphetamine as an active metabolite, which would contribute significantly to its pharmacological effects. The mechanism of action of amphetamine in appetite suppression involves increasing the synaptic levels of norepinephrine (B1679862) and dopamine (B1211576) in the hypothalamus, a key brain region for regulating hunger and satiety.

It is plausible that the morpholinoethyl moiety was introduced to alter the pharmacokinetic or pharmacodynamic profile of the molecule. For instance, it might have been intended to:

-

Modify lipophilicity: Affecting its ability to cross the blood-brain barrier.

-

Alter metabolic stability: Potentially leading to a different duration of action compared to amphetamine.

-

Change receptor binding affinity: Modulating its interaction with monoamine transporters or receptors.

Caption: Presumed mechanism of action of Morforex via its amphetamine metabolite.

The complete absence of published preclinical or clinical data strongly indicates that the development of Morforex was terminated at a very early stage. Potential reasons for this could include:

-

Lack of Efficacy: The compound may not have demonstrated significant anorectic effects in initial animal studies.

-

Unfavorable Side Effect Profile: It might have exhibited undesirable effects, such as excessive stimulation, cardiovascular toxicity, or other adverse reactions, even at low doses.

-

Poor Pharmacokinetic Properties: Issues with absorption, distribution, metabolism, or excretion could have rendered it unsuitable for further development.

-

Strategic Decision: The developing company may have shifted its research focus or prioritized other more promising candidates.

Conclusion

The history of Morforex is a stark reminder of the high attrition rate in drug development. While its chemical synthesis was straightforward and its intended therapeutic area was clear, the compound failed to progress beyond the initial stages of research. The lack of publicly available data makes a detailed technical analysis impossible and relegates Morforex to a footnote in the history of anorectic drug discovery. For researchers and drug development professionals, the story of Morforex underscores the critical importance of early and comprehensive pharmacological and toxicological profiling to avoid the allocation of resources to compounds with a low probability of success.

References

N-morpholinoethylamphetamine: A Technical Guide to Solubility and Stability Assessment

Disclaimer: Publicly available experimental data on the specific solubility and stability of N-morpholinoethylamphetamine is limited. This guide provides a comprehensive framework for determining these properties based on established principles of pharmaceutical analysis and data from structurally related compounds. The methodologies described herein are intended to serve as a robust starting point for researchers, scientists, and drug development professionals.

Introduction

N-morpholinoethylamphetamine is a synthetic compound of interest within pharmacological research. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its development as a potential therapeutic agent or research tool. This technical guide outlines the requisite experimental protocols for characterizing the solubility and stability of N-morpholinoethylamphetamine, and provides illustrative analytical data from closely related analogs.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. A comprehensive solubility profile should be established in various aqueous and organic solvents.

Experimental Protocol: Thermodynamic Solubility Determination

A standard shake-flask method can be employed to determine the thermodynamic solubility of N-morpholinoethylamphetamine.

-

Preparation of Saturated Solutions: An excess amount of N-morpholinoethylamphetamine is added to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH levels, ethanol, methanol, acetonitrile).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) until equilibrium is reached (typically 24-72 hours).

-

Sample Collection and Preparation: An aliquot of the supernatant is carefully withdrawn from each vial and filtered through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: The concentration of N-morpholinoethylamphetamine in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Reporting: Solubility is reported in units of mass per volume (e.g., mg/mL or µg/mL).

Stability Evaluation

Stability testing is crucial for identifying the degradation pathways and establishing the shelf-life of a drug substance. Forced degradation studies are initially performed to identify potential degradation products and to develop a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation, or stress testing, exposes the drug substance to conditions more severe than those encountered during long-term storage.[1][2] This helps to elucidate the intrinsic stability of the molecule.[3]

Typical Stress Conditions:

-

Acidic Hydrolysis: The compound is dissolved in a dilute acid (e.g., 0.1 N HCl) and heated.

-

Alkaline Hydrolysis: The compound is dissolved in a dilute base (e.g., 0.1 N NaOH) and heated.

-

Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂).[4]

-

Thermal Degradation: The solid compound is subjected to high temperatures (e.g., 60-80°C).

-

Photostability: The compound is exposed to a controlled light source (e.g., a combination of fluorescent and ultraviolet light) as per ICH Q1B guidelines.

An appropriate level of degradation is generally considered to be in the range of 5-20%.[2]

Caption: General workflow for a forced degradation study.

Stability-Indicating Method

A stability-indicating analytical method is one that can accurately quantify the decrease in the concentration of the active ingredient due to degradation and separate its degradation products from the parent compound.[1] HPLC and LC-MS/MS are commonly employed for this purpose.

Analytical Methodologies

Given the absence of specific analytical methods for N-morpholinoethylamphetamine, protocols for a closely related compound, N-Methyl-2-morpholinoethanamine, are presented as a reference. These methods would require optimization and validation for N-morpholinoethylamphetamine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For amines like N-morpholinoethylamphetamine, derivatization is often necessary to improve chromatographic performance.

Experimental Protocol (Adapted for N-morpholinoethylamphetamine):

-

Sample Preparation and Derivatization:

-

To 1 mL of the sample solution, add an internal standard.

-

Adjust the pH to approximately 2 with hydrochloric acid.

-

Add a derivatizing agent (e.g., ethyl chloroformate).

-

Vortex and incubate at 60°C for 30 minutes.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the derivatized analyte with an organic solvent (e.g., ethyl acetate).

-

Centrifuge and transfer the organic layer for GC-MS analysis.[5]

-

-

Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column (e.g., HP-5ms).

-

Mass Spectrometer: Capable of electron ionization (EI).

-

Caption: Workflow for quantification by GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and often does not require derivatization, making it a preferred method for trace-level quantification in complex matrices.[5]

Experimental Protocol (Adapted for N-morpholinoethylamphetamine):

-

Sample Preparation:

-

To 1 mL of the sample solution, add an internal standard.

-

Dilute with the mobile phase as needed.

-

-

Instrumentation:

-

Liquid Chromatograph: With a suitable column (e.g., C18).

-

Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) with formic acid).

-

Mass Spectrometer: Equipped with an electrospray ionization (ESI) source and operated in Multiple Reaction Monitoring (MRM) mode for quantification.[5]

-

Caption: Workflow for quantification by LC-MS/MS.

Analytical Method Validation Data

The following table summarizes the performance characteristics for the quantification of the related compound, N-Methyl-2-morpholinoethanamine, using GC-MS and LC-MS/MS. This data serves as a benchmark for what can be expected when developing and validating methods for N-morpholinoethylamphetamine.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Linearity (R²) | 0.998 | 0.9995 |

| Limit of Quantification (LOQ) | 10 ng/mL | 1 ng/mL |

| Accuracy (% Recovery) | 95.8% - 104.2% | 98.5% - 101.8% |

| Precision (RSD %) | < 5% | < 3% |

Data adapted from a comparative analysis of N-Methyl-2-morpholinoethanamine.[5]

Conclusion

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmtech.com [pharmtech.com]

- 3. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 4. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. benchchem.com [benchchem.com]

A Technical Guide to the Pharmacokinetic Profile of Morforex in Preclinical Animal Models

Disclaimer: "Morforex" is a hypothetical compound name. As there is no publicly available data for a compound with this name, this document serves as a comprehensive template. The data and methodologies presented are representative of those found in preclinical pharmacokinetic studies for novel small-molecule drugs and are intended to guide researchers in the design and interpretation of similar studies.

Introduction

The characterization of a drug candidate's pharmacokinetic (PK) profile—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is a fundamental component of drug discovery and development.[1][2] A thorough understanding of these processes in preclinical animal models is crucial for optimizing dosing regimens, predicting human pharmacokinetics, and ensuring the safety and efficacy of a new chemical entity before it advances to clinical trials.[1][3]

This guide provides a detailed overview of the pharmacokinetic profile of Morforex, a novel therapeutic agent, as characterized in standard preclinical animal models. It includes summaries of key pharmacokinetic parameters, detailed experimental protocols for both in vivo and in vitro assays, and graphical representations of metabolic pathways and experimental workflows. Animal models are pivotal for evaluating the efficacy and safety of drug candidates, offering insights into how a drug is absorbed, distributed, metabolized, and eliminated by a living organism.[1]

In Vivo Pharmacokinetic Profile

In vivo studies were conducted in mouse, rat, and dog models to determine the pharmacokinetic behavior of Morforex following both intravenous (IV) and oral (PO) administration. These studies are essential for understanding drug disposition in a complex biological system.[3]

Data Summary

The principal pharmacokinetic parameters for Morforex are summarized below. These parameters provide a quantitative framework for understanding the compound's disposition.[3]

Table 1: Single-Dose Intravenous (IV) Pharmacokinetic Parameters of Morforex

| Parameter | Unit | Mouse (1 mg/kg) | Rat (1 mg/kg) | Dog (0.5 mg/kg) |

| CL (Clearance) | mL/min/kg | 25.4 | 18.2 | 5.1 |

| Vdss (Volume of Distribution) | L/kg | 2.1 | 1.5 | 1.8 |

| t½ (Half-life) | h | 1.0 | 1.2 | 4.5 |

| AUC₀-inf (Area Under the Curve) | ng·h/mL | 660 | 915 | 1630 |

Table 2: Single-Dose Oral (PO) Pharmacokinetic Parameters of Morforex

| Parameter | Unit | Mouse (5 mg/kg) | Rat (5 mg/kg) | Dog (2.5 mg/kg) |

| Cₘₐₓ (Maximum Concentration) | ng/mL | 450 | 580 | 320 |

| Tₘₐₓ (Time to Cₘₐₓ) | h | 0.5 | 1.0 | 2.0 |

| AUC₀-inf (Area Under the Curve) | ng·h/mL | 1150 | 1980 | 2100 |

| F% (Oral Bioavailability) | % | 35 | 44 | 52 |

Experimental Protocol: In Vivo Pharmacokinetic Study

This protocol outlines the methodology for determining the pharmacokinetic profile of a test compound in animal models.[2]

Objective: To determine the plasma concentration-time profile and calculate key pharmacokinetic parameters (CL, Vdss, t½, AUC, Cₘₐₓ, Tₘₐₓ, F%) of Morforex following IV and PO administration.

Materials:

-

Test Compound: Morforex

-

Animal Models: Male CD-1 Mice, Male Sprague-Dawley Rats, Male Beagle Dogs

-

Formulation Vehicles:

-

IV Formulation: 10% DMSO, 40% PEG300, 50% Saline

-

PO Formulation: 0.5% Methylcellulose in Water

-

-

Blood Collection Tubes (with K₂EDTA anticoagulant)

-

Analytical Equipment: Validated LC-MS/MS system[4]

Procedure:

-

Animal Acclimation: Animals are acclimated for a minimum of 3 days prior to the study.

-

Dosing:

-

A cohort of animals is fasted overnight (approximately 10-12 hours) before oral dosing.

-

IV Administration: Morforex is administered as a single bolus dose via the tail vein (mice, rats) or cephalic vein (dogs).

-

PO Administration: Morforex is administered via oral gavage.

-

-

Blood Sampling:

-

Plasma Preparation: Blood samples are immediately centrifuged (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma. Plasma is stored at -80°C until analysis.

-

Bioanalysis:

-

Plasma samples are processed, typically via protein precipitation with acetonitrile (B52724) containing an internal standard.[6]

-

The concentration of Morforex in the plasma samples is quantified using a validated LC-MS/MS method.[4][6]

-

-

Data Analysis:

-

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).

-

In Vitro ADME Profile

In vitro assays are conducted early in drug discovery to assess a compound's metabolic liabilities and physicochemical properties, which heavily influence its in vivo pharmacokinetic behavior.[7]

Data Summary

Key in vitro ADME parameters for Morforex are presented below.

Table 3: In Vitro ADME and Physicochemical Properties of Morforex

| Parameter | Assay | Result | Interpretation |

| Plasma Protein Binding | Rapid Equilibrium Dialysis[8] | Mouse: 98.5%Rat: 98.2%Dog: 97.1%Human: 97.9% | High binding; the free fraction available for therapeutic effect is low.[9] |

| Metabolic Stability | Human Liver Microsomes | t½ = 25 min | Moderate intrinsic clearance. |

| Metabolic Stability | Cryopreserved Hepatocytes[10] | t½ = 42 min | Moderate to low intrinsic clearance, includes Phase II metabolism. |

| CYP450 Inhibition | Fluorometric Assay[11] | IC₅₀ > 10 µM for:CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4 | Low potential for drug-drug interactions via CYP inhibition.[12] |

| Aqueous Solubility | Thermodynamic | pH 7.4: 15 µg/mL | Moderate solubility. |

Experimental Protocols: Key In Vitro Assays

Objective: To determine the rate of metabolism of Morforex when incubated with HLM and calculate the in vitro half-life (t½).

Materials:

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADPH-A, NADPH-B)

-

Phosphate (B84403) Buffer (pH 7.4)

-

Morforex stock solution (in DMSO)

-

Control compounds (e.g., Testosterone for high clearance, Verapamil for moderate clearance)

-

Acetonitrile for reaction quenching

Procedure:

-

Incubation Preparation: A master mix containing HLM and phosphate buffer is prepared and pre-warmed to 37°C.

-

Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system. Immediately after, Morforex is added to achieve a final concentration (e.g., 1 µM).

-

Time Points: Aliquots are removed from the incubation mixture at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.

-

Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of Morforex.

-

Calculation: The percentage of Morforex remaining at each time point is plotted against time. The slope of the natural log-linear regression of this curve is used to calculate the in vitro half-life (t½).

Objective: To determine the fraction of Morforex unbound (fu) in plasma.[9]

Materials:

-

RED device with dialysis membrane inserts (8 kDa MWCO)[4]

-

Plasma (Mouse, Rat, Dog, Human)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Morforex stock solution

Procedure:

-

Preparation: Morforex is spiked into plasma at a final concentration (e.g., 2 µM).[9]

-

Loading: The plasma containing Morforex is added to the sample chamber of the RED device, and an equal volume of PBS is added to the buffer chamber.[8]

-

Incubation: The sealed plate is incubated at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.[4][8]

-

Sampling: After incubation, equal aliquots are removed from both the plasma and buffer chambers.

-

Matrix Matching: The plasma sample is mixed with blank PBS, and the buffer sample is mixed with blank plasma to ensure identical matrix conditions for analysis.

-

Analysis: The concentration of Morforex in both the plasma and buffer chamber samples is determined by LC-MS/MS. The concentration in the buffer chamber represents the unbound drug concentration.

-

Calculation: The percent unbound is calculated as: (% Unbound) = (Concentration in Buffer / Concentration in Plasma) * 100.

Metabolic Pathways

In vitro metabolism studies using liver microsomes and hepatocytes help identify the primary metabolic pathways for a drug candidate.[7][13] For Morforex, metabolism is primarily driven by Cytochrome P450 enzymes (Phase I) followed by glucuronidation (Phase II).

Conclusion

The comprehensive pharmacokinetic profiling of Morforex in multiple preclinical species provides a robust foundation for its continued development. The compound exhibits moderate oral bioavailability and clearance, with high plasma protein binding. Metabolism is primarily mediated by common CYP450 enzymes, and Morforex shows a low risk for clinically significant drug-drug interactions based on in vitro inhibition data. These findings are critical for translating preclinical data to the clinical setting and for designing safe and effective therapeutic regimens for human trials.[2]

References

- 1. environmental-expert.com [environmental-expert.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Plasma Protein Binding Assay | Domainex [domainex.co.uk]

- 5. m.youtube.com [m.youtube.com]

- 6. protocols.io [protocols.io]

- 7. scispace.com [scispace.com]

- 8. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Plasma Protein Binding Assay [visikol.com]

- 10. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]